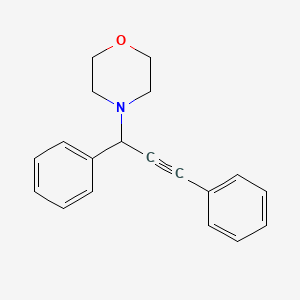
N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine is a synthetic organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine typically involves the reaction of 4-ethoxyaniline with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiadiazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethoxyphenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N(1),N(2)-Bis(4-ethoxyphenyl)-1,2-hydrazinedicarbothioamide
- N,N’-Bis(4-ethoxyphenyl)-5-fluoro-2,4-pyrimidinediamine
Uniqueness
N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine is unique due to its specific structural features, such as the presence of ethoxyphenyl groups and the thiadiazole ring
Propriétés
| 110605-15-7 | |
Formule moléculaire |
C18H20N4O2S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N,4-bis(4-ethoxyphenyl)-5-imino-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C18H20N4O2S/c1-3-23-15-9-5-13(6-10-15)20-18-21-25-17(19)22(18)14-7-11-16(12-8-14)24-4-2/h5-12,19H,3-4H2,1-2H3,(H,20,21) |
Clé InChI |
WOISKAZMSXCHRK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC2=NSC(=N)N2C3=CC=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)


![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
